molecular formula C15H11IO2 B1398646 (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid CAS No. 25229-69-0

(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid

Cat. No. B1398646
CAS RN: 25229-69-0
M. Wt: 350.15 g/mol
InChI Key: SHHWKJINWUZUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid, also known as 4-iodophenyl acrylate, is an organic compound that is used in a variety of scientific research applications. It is a derivative of acrylic acid, and has a wide range of uses in chemical synthesis, biochemistry, and physiological studies.

Scientific Research Applications

4-Iodophenyl acrylate has a variety of scientific research applications. It is used in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers. It is also used in the synthesis of a variety of biochemical compounds, including enzymes, hormones, and neurotransmitters. Additionally, (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid acrylate is used in physiological studies, such as the study of the effects of drugs on the human body.

Mechanism Of Action

The mechanism of action of (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid acrylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to have an effect on the activity of certain neurotransmitters, such as dopamine and serotonin.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid acrylate are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes. It has also been shown to have an effect on the activity of certain neurotransmitters, such as dopamine and serotonin. Additionally, it has been shown to have an anti-inflammatory effect in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid acrylate in lab experiments include its availability and low cost. Additionally, it is relatively easy to synthesize and is stable in a variety of solvents. The main limitation of (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid acrylate is that its mechanism of action is not fully understood.

Future Directions

The potential future directions for research into (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid acrylate include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its synthesis methods and its potential use in other fields such as biotechnology and nanotechnology may be beneficial. Finally, research into its potential toxicity and long-term effects on humans and animals should also be conducted.

properties

IUPAC Name

2-(4-iodophenyl)-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHWKJINWUZUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid

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